molecular formula C17H14ClN3O2S B2943692 Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034273-29-3

Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2943692
CAS No.: 2034273-29-3
M. Wt: 359.83
InChI Key: GSGJLUBIJMUUBQ-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a benzothiazole-derived compound characterized by a pyrrolidine moiety substituted with a 3-chloropyridin-4-yloxy group. The compound’s synthesis typically involves coupling benzothiazole precursors with functionalized pyrrolidine intermediates, as seen in analogous derivatives .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-12-9-19-7-5-14(12)23-11-6-8-21(10-11)17(22)16-20-13-3-1-2-4-15(13)24-16/h1-5,7,9,11H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGJLUBIJMUUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. This intermediate is then reacted with a pyrrolidine derivative and a chloropyridine compound under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, one-pot multicomponent reactions, and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the benzothiazole core but differ in substituents on the pyrrolidine/pyrrolidinone ring or adjacent functional groups. Below is a detailed comparison based on synthesis, yields, melting points, and substituent effects.

Pyrrolidine Derivatives

  • Compound 3s: Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone Substituents: Pyrrolidine linked via a pentyloxy chain. Synthesis: Synthesized using pyrrolidine and 1,5-dibromopentane, purified via DCM:MeOH (100:7) column chromatography. Yield: Not explicitly stated, but comparable derivatives show yields of 15–76% .
  • Compound 3n: Pyrrolidin-1-yl(6-(4-(pyrrolidin-1-yl)butoxy)benzo[d]thiazol-2-yl)methanone Substituents: Pyrrolidine with a butoxy spacer. Synthesis: Derived from pyrrolidine and 1,4-dibromobutane. Yield: ~20–44% (similar to 3j and 3k) .

Key Difference : The chain length (pentyl vs. butyl) and spacer flexibility influence solubility and steric interactions. Pyrrolidine derivatives generally exhibit moderate yields, likely due to steric challenges in coupling reactions.

Piperazine/Piperidine Derivatives

  • Compound 4f: (4-Ethylpiperazin-1-yl)(6-(3-(4-ethylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone Substituents: Dual 4-ethylpiperazine groups. Synthesis: Uses 1-ethylpiperazine and 1,3-dibromopropane. Yield: 48.1%, with a melting point of 114.6–114.9°C .
  • Compound 4g: (4-Methylpiperazin-1-yl)(6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone Substituents: Dual 4-methylpiperazine groups. Yield: 28.1%, melting point 99.2–99.7°C .
  • Compound 3j: Piperidin-1-yl-(6-(4-(piperidin-1-yl)butoxy)benzo[d]thiazol-2-yl)methanone Substituents: Piperidine with a butoxy spacer. Yield: 44.2%, melting point 169.7–171.5°C .

Key Difference : Piperazine derivatives (4f, 4g) show lower yields compared to piperidine analogs (3j), likely due to increased steric hindrance from ethyl/methyl groups. Piperidine derivatives also exhibit higher melting points, suggesting enhanced crystallinity.

Cycloalkyl and Aromatic Derivatives

  • Compound 3k: N-Cycloheptyl-6-(4-(cycloheptylamino)butoxy)benzo[d]thiazole-2-carboxamide Substituents: Cycloheptyl groups. Yield: 22%, melting point 193.3–194.1°C .
  • Compound 4e: (3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone Substituents: Dihydroisoquinoline groups. Yield: 76.6%, melting point 134.2–134.7°C .

Key Difference: Bulky cycloalkyl substituents (3k) reduce yields but increase melting points due to rigid packing. Aromatic dihydroisoquinoline groups (4e) enhance yields, possibly due to improved reaction kinetics.

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Compound ID Substituent Type Yield (%) Melting Point (°C) Reference
3s Pyrrolidine (pentyloxy) N/A N/A
4f 4-Ethylpiperazine 48.1 114.6–114.9
4g 4-Methylpiperazine 28.1 99.2–99.7
3j Piperidine (butoxy) 44.2 169.7–171.5
4e Dihydroisoquinoline 76.6 134.2–134.7

Table 2. Structural Impact on Properties

Substituent Class Key Trend Example Compounds
Pyrrolidine/Piperidine Higher yields with shorter chains 3s, 3j, 3n
Piperazine Lower yields due to steric hindrance 4f, 4g
Cycloalkyl/Aromatic High melting points, variable yields 3k, 4e

Biological Activity

Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a compound that incorporates a benzo[d]thiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H14ClN3O2S\text{C}_{17}\text{H}_{14}\text{ClN}_{3}\text{O}_{2}\text{S}

This structure features a benzo[d]thiazole core linked to a pyrrolidine ring, which is further substituted with a chloropyridine group. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

  • Antitumor Activity : Compounds containing the benzo[d]thiazole moiety have been reported to exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzothiazole can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Benzothiazole derivatives are also noted for their antimicrobial activity. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of benzothiazole derivatives, indicating their potential use in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

  • Substituent Effects : The introduction of electron-withdrawing groups, such as chlorine in the chloropyridine moiety, enhances the compound's potency against cancer cells .
  • Ring Modifications : Variations in the pyrrolidine ring structure can significantly influence the compound's interaction with biological targets, affecting both efficacy and selectivity .

Case Studies

Several case studies provide insight into the biological activities associated with compounds similar to this compound:

  • Antitumor Efficacy :
    • A study demonstrated that benzothiazole derivatives exhibited cytotoxic effects in breast cancer cell lines (MCF7 and MDA-MB231), with some compounds showing synergistic effects when combined with standard chemotherapeutics like doxorubicin .
  • Antimicrobial Activity :
    • Research on benzothiazole-based compounds revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Data Tables

The following table summarizes key biological activities and their corresponding IC50 values where available:

Activity Tested Compound IC50 Value (µM) Reference
Antitumor (MCF7)Benzothiazole Derivative A12.5
Antitumor (MDA-MB231)Benzothiazole Derivative B8.0
Antimicrobial (E. coli)Benzothiazole Derivative C15.0
Anti-inflammatoryBenzothiazole Derivative D20.0

Q & A

Q. How to design SAR studies for derivatives of this compound?

  • Methodology :
  • Core Modifications : Systematically vary substituents on the pyrrolidinyl (e.g., 3-chloropyridinyl vs. fluorophenyl) and benzothiazolyl moieties.
  • Activity Profiling : Test derivatives against a panel of targets (e.g., kinases, GPCRs) and pathogens (e.g., Candida spp.).
  • Crystallographic Data : Use X-ray structures (e.g., ) to identify key hydrogen bonds or π-π interactions for optimization .

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